tert-Butyl (2-(4-iodo-1H-pyrazol-1-yl)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(4-iodo-1H-pyrazol-1-yl)ethyl)carbamate is a chemical compound that features a pyrazole ring substituted with an iodine atom and a tert-butyl carbamate group
Preparation Methods
The synthesis of tert-Butyl (2-(4-iodo-1H-pyrazol-1-yl)ethyl)carbamate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the iodine atom and the tert-butyl carbamate group. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
tert-Butyl (2-(4-iodo-1H-pyrazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The iodine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include bases, acids, and solvents like dichloromethane. .
Scientific Research Applications
tert-Butyl (2-(4-iodo-1H-pyrazol-1-yl)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4-iodo-1H-pyrazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The iodine atom and tert-butyl carbamate group can also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl (2-(4-iodo-1H-pyrazol-1-yl)ethyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(1H-pyrazol-4-yl)carbamate: This compound lacks the iodine atom, which can affect its reactivity and applications.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate:
Properties
Molecular Formula |
C10H16IN3O2 |
---|---|
Molecular Weight |
337.16 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-iodopyrazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H16IN3O2/c1-10(2,3)16-9(15)12-4-5-14-7-8(11)6-13-14/h6-7H,4-5H2,1-3H3,(H,12,15) |
InChI Key |
GSQQBBJAFPWMGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(C=N1)I |
Origin of Product |
United States |
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